Product packaging for GSK429286A(Cat. No.:CAS No. 864082-47-3)

GSK429286A

Katalognummer: B1683960
CAS-Nummer: 864082-47-3
Molekulargewicht: 432.4 g/mol
InChI-Schlüssel: OLIIUAHHAZEXEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16F4N4O2 B1683960 GSK429286A CAS No. 864082-47-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F4N4O2/c1-10-19(20(31)28-17-6-12-9-26-29-16(12)8-15(17)22)14(7-18(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-6,8-9,14H,7H2,1H3,(H,26,29)(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIIUAHHAZEXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=C(C=C4C(=C3)C=NN4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463946
Record name N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864082-47-3
Record name N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 864082-47-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Beschreibung

Classification and General Research Significance of GSK429286A

This compound is a chemical compound classified as a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) isoforms, specifically ROCK1 and ROCK2. Research indicates that this compound exhibits inhibitory activity against ROCK1 with an IC50 value of 14 nM and against ROCK2 with an IC50 value of 63 nM. selleckchem.comcreative-enzymes.com It is noted for having greater selectivity for ROCK2 compared to the widely used ROCK inhibitor Y-27632. selleckchem.commedchemexpress.com this compound belongs to the class of dihydropyridone indazole amides. ontosight.ai

The general research significance of this compound lies in its utility as a tool compound for investigating the roles of ROCK kinases in various cellular processes and disease states. nih.gov ROCK kinases are key downstream effectors of the small GTPase RhoA and are involved in fundamental cellular functions such as actin cytoskeleton organization, cell adhesion, motility, proliferation, contraction, and apoptosis. researchgate.netfrontiersin.orgahajournals.org Dysregulation of ROCK activity has been implicated in a range of pathological conditions, including cardiovascular diseases, cancer, inflammatory disorders, and neurodegenerative diseases. researchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.org By selectively inhibiting ROCK activity, this compound allows researchers to explore the specific contributions of these kinases to disease pathophysiology and evaluate the potential therapeutic benefits of ROCK inhibition. ontosight.aifrontiersin.org

Historical Context of Rho-Associated Protein Kinase (ROCK) Inhibition Research

The history of ROCK inhibition research is closely tied to the understanding of the Rho GTPase signaling pathway. Rho GTPases were identified as key regulators of the actin cytoskeleton. ROCKs were subsequently characterized as major downstream effectors of RhoA, mediating many of its effects on cell morphology and contractility. researchgate.netfrontiersin.orgahajournals.org

The development of early ROCK inhibitors, such as Fasudil and Y-27632, marked significant milestones in the field. Fasudil, approved in Japan in 1995 for the treatment of cerebral vasospasm, was one of the first ROCK inhibitors to reach clinical use. frontiersin.orgacs.orgresearchgate.net Y-27632 became a widely adopted tool compound in basic research due to its inhibitory effects on ROCK. selleckchem.commedchemexpress.com However, these early inhibitors often exhibited some off-target activities or lacked optimal potency or selectivity for specific ROCK isoforms. selleckchem.commedchemexpress.comresearchgate.net

The recognition of the broad involvement of ROCK signaling in various diseases spurred further efforts to discover and develop more potent and selective ROCK inhibitors. researchgate.netresearchgate.netfrontiersin.org This led to the synthesis and evaluation of numerous compounds, including dihydropyridone indazole amides like this compound, with improved pharmacological properties for research and potential therapeutic applications. ontosight.aimdpi.comapexbt.com The ongoing research aims to identify inhibitors with enhanced specificity for ROCK1 or ROCK2, better pharmacokinetic profiles, and reduced off-target effects to precisely dissect the roles of each isoform and maximize therapeutic potential. researchgate.netmdpi.comnih.gov

Rationale for Investigating Selective Kinase Inhibitors in Disease Pathophysiology

The investigation of selective kinase inhibitors in disease pathophysiology is based on the central role of protein kinases in regulating a vast array of cellular processes. researchgate.netexplorationpub.com Phosphorylation, mediated by kinases, is a critical post-translational modification that controls protein activity, signaling pathways, and ultimately, cell fate. researchgate.netnews-medical.net Dysregulated kinase activity, whether due to mutations, altered expression, or aberrant signaling, is a hallmark of numerous diseases, including cancer, inflammatory and autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. frontiersin.orgfrontiersin.orgresearchgate.netexplorationpub.com

Targeting kinases with small molecule inhibitors has emerged as a highly successful therapeutic strategy, particularly in oncology. researchgate.netnews-medical.net The success of kinase inhibitors in cancer treatment has provided a strong rationale for exploring their potential in other disease areas where aberrant kinase activity is implicated. researchgate.netexplorationpub.comnews-medical.net

The rationale for investigating selective kinase inhibitors stems from the sheer number of kinases in the human genome (over 500) and the significant sequence similarity within their catalytic domains. researchgate.netacs.org Non-selective kinase inhibition can lead to off-target effects, potentially causing toxicity and limiting therapeutic efficacy. news-medical.net Selective inhibitors, like this compound targeting ROCK1 and ROCK2, are designed to interact preferentially with a specific kinase or a small subset of kinases. selleckchem.commedchemexpress.comnih.gov This selectivity allows researchers to:

Elucidate the precise roles of individual kinases or kinase isoforms in complex biological pathways and disease mechanisms. frontiersin.orgnih.gov

Reduce the likelihood of off-target effects, potentially improving the safety profile of potential therapeutic agents. nih.govnews-medical.net

Develop targeted therapies that modulate specific dysfunctional pathways while leaving others unaffected. researchgate.net

By using selective inhibitors such as this compound, researchers can gain a clearer understanding of how specific kinases contribute to disease progression and evaluate the therapeutic potential of narrowly targeting those kinases. ontosight.ainih.gov

Detailed Research Findings on this compound

Research on this compound has focused on its biochemical activity as a ROCK inhibitor and its effects in various biological models relevant to disease.

In Vitro Studies:

This compound has been characterized by its inhibitory potency against ROCK isoforms. Studies using enzyme assays have determined its IC50 values for ROCK1 and ROCK2. selleckchem.comcreative-enzymes.com

Target KinaseIC50 (nM)Reference
ROCK114 selleckchem.comcreative-enzymes.com
ROCK263 selleckchem.comcreative-enzymes.com

Compared to Y-27632, this compound has demonstrated greater selectivity for ROCK2 in kinase specificity panels. selleckchem.commedchemexpress.com While primarily targeting ROCKs, this compound has shown slight inhibition of other kinases, including RSK and p70S6K, at higher concentrations. selleckchem.commedchemexpress.com

In cellular contexts, this compound treatment has been shown to affect processes regulated by ROCK activity. For instance, at a concentration of 1 μM, it significantly reduced ROCK2 activity over 20-fold in certain conditions. selleckchem.commedchemexpress.com Research in HEK-293 cells demonstrated that this compound treatment at 10 μM could ablate basal or G14V-Rho mutant induced phosphorylation of MYPT at Thr850, consistent with ROCK mediating this phosphorylation. selleckchem.comcreative-enzymes.com this compound did not inhibit ERM protein phosphorylation in the presence or absence of G14V-Rho. selleckchem.com this compound also restored serum-induced transwell migration in TRPM7 knockdown cells, without affecting the migration of control cells. apexbt.com

Furthermore, this compound has shown pro-angiogenic properties in vitro. In an endothelial tube formation assay, this compound was found to be ten times more potent than Fasudil in enhancing endothelial network formation. mdpi.com Using an organotypic angiogenesis co-culture assay, this compound promoted the formation of a dense vascular network with thicker endothelial tubes. mdpi.com

In Vivo Studies:

Studies in animal models have investigated the effects of this compound on disease-relevant phenotypes.

In spontaneously hypertensive rats (SHRs), oral administration of this compound at single doses ranging from 3 to 30 mg/kg dramatically reduced mean arterial pressure in a dose-dependent manner. selleckchem.comcreative-enzymes.commedchemexpress.com A maximum decrease of 50 mmHg was observed approximately 2 hours after administration at a dose of 30 mg/kg. selleckchem.comcreative-enzymes.commedchemexpress.com this compound demonstrated 61% oral bioavailability in male Sprague-Dawley rats. selleckchem.comcreative-enzymes.commedchemexpress.com

In a guinea pig model of allergic asthma, this compound exhibited significant anti-inflammatory and anti-remodeling effects. researchgate.net It suppressed airway hyperresponsiveness by reducing specific airway resistance (sRaw) and the number of coughs. researchgate.net The compound also suppressed the release of key inflammatory mediators, including IL-2, IL-4, and IL-5. researchgate.net Histopathological examination showed that this compound reduced markers of airway remodeling, such as collagen deposition and goblet cell hyperplasia. researchgate.net It also reduced levels of remodeling markers like collagen III, collagen V, and TGF-β1. researchgate.net

In a mouse model of hindlimb ischemia, this compound potentiated blood flow recovery after ischemia induction. mdpi.com Histological analysis revealed that this compound significantly increased the size of new microvessels in the regenerating areas of ischemic muscles compared to vehicle-treated controls. mdpi.com

Computational studies have also explored the potential interactions of this compound with other protein targets. An in silico screening study investigating potential anti-cancer compounds targeting the GSK3β protein identified this compound as having high binding affinity and stability to GSK3β, with a binding affinity of -9.8 kcal/mol. frontiersin.org This suggests potential off-target interactions that could be relevant in certain research contexts. frontiersin.org

Molecular Pharmacology of Gsk429286a

Target Kinase Identification and Characterization

GSK429286A has been identified and characterized based on its inhibitory effects on various protein kinases, with a primary focus on the ROCK isoforms.

Rho-Associated Coiled-Coil Containing Protein Kinase 1 (ROCK1) Inhibition Profile

Research indicates that this compound is a potent inhibitor of ROCK1. It has an reported IC₅₀ value of 14 nM for ROCK1 in cell-free assays. selleckchem.comcreative-enzymes.commedchemexpress.comapexbt.comselleckchem.comabcam.com This low IC₅₀ value signifies high potency against the ROCK1 enzyme.

Rho-Associated Coiled-Coil Containing Protein Kinase 2 (ROCK2) Inhibition Profile

This compound also inhibits ROCK2, with reported IC₅₀ values ranging from 63 nM to 780 nM. tocris.comselleckchem.comcreative-enzymes.comapexbt.comselleckchem.com Some sources specify an IC₅₀ of 63 nM for ROCK2. selleckchem.comcreative-enzymes.comapexbt.comselleckchem.com At a concentration of 1 μM, this compound has been shown to reduce ROCK2 activity by over 20-fold. selleckchem.comcreative-enzymes.commedchemexpress.comselleckchem.comnih.gov this compound is considered a more selective ROCK2 inhibitor compared to the widely used ROCK inhibitor Y-27632, as assessed in kinase-specificity panels. cellgs.comselleckchem.comcreative-enzymes.commedchemexpress.comselleckchem.combioscience.co.uk

Selectivity against Other Kinases (e.g., RSK, p70S6K, MSK1, LRRK2)

This compound demonstrates selectivity against a panel of other kinases. While it potently inhibits ROCK1 and ROCK2, its inhibitory effect on other kinases like RSK and p70S6K is significantly less pronounced. This compound slightly inhibits RSK with reported IC₅₀ values of 0.78 μM or 780 nM. tocris.comselleckchem.comcreative-enzymes.commedchemexpress.comselleckchem.com For p70S6K, the reported IC₅₀ values are around 1.94 μM or 1940 nM. tocris.comselleckchem.comcreative-enzymes.commedchemexpress.comselleckchem.com

Regarding MSK1, at a concentration of 1 μM, this compound reduces MSK1 activity by approximately 5-fold, making it the only other kinase significantly inhibited under conditions where ROCK2 activity is reduced over 20-fold. selleckchem.comcreative-enzymes.commedchemexpress.comselleckchem.comnih.gov

Importantly, this compound does not significantly inhibit LRRK2, even at concentrations as high as 30 μM, which is 500-fold higher than its IC₅₀ for ROCK2 inhibition. selleckchem.comcreative-enzymes.commedchemexpress.comselleckchem.comnih.govbioscience.co.uk

The following table summarizes the inhibition profiles:

Target KinaseIC₅₀ (nM)Fold Reduction at 1 μM (approx.)
ROCK114-
ROCK263>20-fold
RSK780-
p70S6K1940-
MSK1-~5-fold
LRRK2>30000Not significantly inhibited

Note: IC₅₀ values for MSK1 and LRRK2 are not consistently reported in the same format as ROCK1, ROCK2, RSK, and p70S6K in the provided snippets. The information for MSK1 and LRRK2 is based on activity reduction at a specific concentration (1 μM for MSK1, up to 30 μM for LRRK2).

Mechanisms of Kinase Inhibition by this compound

While the precise, detailed molecular mechanism of this compound's interaction with ROCK kinases is not extensively described in the provided snippets, the general mechanisms of kinase inhibition by small molecules, particularly those targeting the ATP-binding site, are relevant.

ATP-Dependent Phosphorylation Modulation

Kinase inhibitors commonly function by competing with ATP for binding to the active site of the enzyme, thereby preventing the transfer of a phosphate (B84403) group to the substrate (phosphorylation). researchgate.netpatsnap.com This ATP-competitive mechanism disrupts the kinase's ability to catalyze the phosphorylation of its downstream targets. This compound's inhibition of ROCK activity, which involves phosphorylation of substrates like MYPT at Thr850, is consistent with the modulation of ATP-dependent phosphorylation. selleckchem.comcreative-enzymes.comapexbt.comselleckchem.com

Interference with RhoA Binding to ROCK

Rho-associated kinases (ROCKs) function as downstream effectors of the small GTPase RhoA. atsjournals.orgfrontiersin.org Activation of Rho GTPases, typically through the exchange of GDP for GTP, leads to their binding to and activation of downstream proteins, including ROCKs. atsjournals.orgfrontiersin.org this compound is established as an inhibitor of ROCK activity. selleckchem.comcellgs.comselleckchem.comstemcell.commedchemexpress.comcreative-enzymes.com While this compound inhibits the kinase activity of ROCK, the specific mechanism by which it might interfere directly with the binding of RhoA to ROCK is not explicitly detailed in the available search information. The compound acts on the kinase itself, which is activated downstream of RhoA. atsjournals.orgfrontiersin.org

Downstream Signaling Pathway Modulation

Inhibition of ROCK activity by this compound leads to modulation of several downstream signaling pathways, primarily those regulated by ROCK-mediated phosphorylation events.

Myosin Light Chain Phosphorylation (e.g., MYPT at Thr850)

ROCK plays a crucial role in regulating the phosphorylation of the regulatory myosin light chain (MLC) and the myosin phosphatase targeting subunit 1 (MYPT1), a regulatory subunit of myosin light chain phosphatase (MLCP). atsjournals.orgplos.orgmerckmillipore.comsdbonline.org Phosphorylation of MYPT1 at specific residues, such as Thr850 (corresponding to Thr853 in human MYPT1), leads to the inhibition of MLCP activity, thereby increasing MLC phosphorylation and promoting smooth muscle contraction and cytoskeletal rearrangements. plos.orgmerckmillipore.comfrontiersin.org

Research indicates that treatment with this compound significantly reduces or ablates the phosphorylation of MYPT1 at Thr850. selleckchem.comselleckchem.comcreative-enzymes.complos.org This effect has been observed in various cell types, including HEK-293 cells and human arterial smooth muscle cells. selleckchem.comselleckchem.comcreative-enzymes.complos.org The extent of MYPT1 Thr850 dephosphorylation induced by this compound is comparable to that observed with other known ROCK inhibitors like H-1152 and Y-27632. selleckchem.comselleckchem.comcreative-enzymes.com Furthermore, this compound has been shown to reduce serum-induced diphosphorylation of LC20 (MLC) at residues T18 and S19 in human arterial smooth muscle cells. plos.org

Actin Cytoskeletal Reorganization

ROCK kinases are key regulators of actin cytoskeletal dynamics, influencing processes such as cell motility, shape, and adhesion. nih.gov ROCK inhibition is known to affect actomyosin (B1167339) contraction and lead to reorganization of the actin cytoskeleton. nih.gov Studies have shown that inhibiting myosin II activity, a primary substrate of ROCK, can phenocopy the effects of ROCK inhibition on endothelial network formation, suggesting a direct link between ROCK activity, myosin II phosphorylation, and cytoskeletal changes. nih.gov

This compound, as a ROCK inhibitor, impacts actin cytoskeletal organization. It has been reported to block cell rounding and suppress ROCK-dependent actin cytoskeleton changes. atsjournals.org Inhibition of ROCK with compounds like this compound can lead to alterations in the actin cytoskeleton, including the disappearance of stress fibers and redistribution of filamentous actin to the cell periphery. sdbonline.orgbibliotekanauki.pl The enhancing effect of this compound on endothelial branching morphogenesis may be mediated, at least in part, by inhibiting ROCK1 and subsequently downregulating myosin II phosphorylation. nih.gov

ERK and Akt Signaling Pathway Interactions

The search results indicate that this compound is a relatively selective ROCK inhibitor, but it can exhibit some off-target effects at higher concentrations. This compound has been reported to slightly inhibit RSK and p70S6K with IC50 values of 0.78 μM and 1.94 μM, respectively. selleckchem.comselleckchem.commedchemexpress.comcreative-enzymes.com RSK is a kinase that integrates into the MAPK/ERK pathway, contributing to the phosphorylation of downstream substrates. p70S6K (S6K1) is an effector downstream of the mTOR pathway, which is interconnected with the Akt signaling pathway. While these slight inhibitions suggest potential indirect interactions with components related to the ERK and Akt pathways at higher concentrations, the available information does not provide detailed evidence of this compound directly modulating the core signaling cascades of ERK or Akt.

Impact on Glycogen Synthase Kinase-3 Beta (GSK3β) Activity

Based on the available search results, there is no direct information detailing the impact of this compound specifically on Glycogen Synthase Kinase-3 Beta (GSK3β) activity. While GSK3β is a significant kinase involved in various cellular processes and is a target of other known inhibitors, the provided scientific literature concerning this compound's molecular pharmacology does not describe a direct interaction or modulatory effect of this compound on GSK3β.

Pharmacological Characterization of Gsk429286a in Preclinical Models

In Vitro Cellular Studies

In vitro studies provide valuable insights into the direct impact of GSK429286A on various cellular processes, including morphology, contractility, migration, invasion, angiogenesis, proliferation, and apoptosis. nih.govnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netmdpi.comnih.govelifesciences.orgnih.gov

Effects on Cell Morphology and Contractility

This compound, as a ROCK inhibitor, plays a role in regulating the actin cytoskeleton, which is crucial for cell morphology and contractility. abcam.comnih.govkcl.ac.uk ROCKs, specifically ROCK1 and ROCK2, are downstream effectors of Rho GTPases and influence the cytoskeleton by targeting proteins like the myosin-binding subunit of myosin phosphatase (MYPT1) and the myosin regulatory light chain (MLC), thereby affecting actomyosin (B1167339) contractile forces. nih.gov Inhibition of ROCK can lead to changes in cell shape and a reduction in cellular contractility. abcam.comkcl.ac.ukarvojournals.org Studies have shown that this compound can block cell rounding, an effect consistent with ROCK inhibition. abcam.com Furthermore, ROCK inhibition has been shown to attenuate myosin light chain phosphorylation, which is directly linked to contractility. researchgate.net

Modulation of Cell Migration and Invasion

This compound has demonstrated effects on cell migration and invasion in various in vitro models. ROCK inhibitors, including this compound, have been shown to diminish the migratory and invasive behaviors of breast cancer cells. researchgate.netfrontiersin.orgmdpi.com Specifically, pretreatment with this compound significantly repressed migratory responses in MDA-MB-231 and SUM-149 breast cancer cells. researchgate.netfrontiersin.org Similar results were observed in spheroid invasion assays, where this compound treatment reduced invasion in MDA-MB-231 cells. researchgate.netfrontiersin.org This suggests that this compound's inhibition of the RhoA/ROCK1 pathway can regulate cell migration and invasion. nih.gov

Table 1: Effects of this compound on Breast Cancer Cell Migration and Invasion

Cell LineAssay TypeTreatment (this compound)Effect on Migration/InvasionCitation
MDA-MB-231Wound Closure1 µMSignificantly repressed researchgate.netfrontiersin.org
SUM-149Wound Closure1 µMSignificantly repressed researchgate.netfrontiersin.org
MDA-MB-231Spheroid Invasion1 µMReduced researchgate.netfrontiersin.org
SUM-149Spheroid Invasion1 µMStrong, non-significant trend researchgate.net

Angiogenesis and Endothelial Cell Function

This compound has shown pro-angiogenic properties in in vitro models, primarily through its effects on endothelial cells. nih.govnih.govmdpi.com Angiogenesis involves several key processes of endothelial cells, including migration, proliferation, and tube formation. nih.govfrontiersin.org

This compound has been found to enhance endothelial network formation and tube formation in in vitro assays. nih.govnih.govmdpi.com In a high-content screen, this compound was identified as a ROCK inhibitor that enhances endothelial network formation. nih.govnih.gov Studies have shown that this compound is more potent than Fasudil, a classic ROCK inhibitor, in enhancing endothelial tube formation, with an average EC50 of 0.3 µM. nih.govmdpi.com The enhancing effect on endothelial branching was observed when this compound was incubated with cells for at least the first three hours after seeding. nih.gov In organotypic angiogenesis co-culture assays, this compound promoted the formation of a dense vascular network with thicker endothelial tubes. nih.govnih.gov ROCK1 inhibition by RNAi was also found to phenocopy the angiogenic phenotype observed with this compound, suggesting a specific role for ROCK1 in this effect. nih.govnih.gov

Table 2: Comparison of this compound and Fasudil in Endothelial Tube Formation

CompoundEC50 (µM)Potency vs. FasudilEffect on Tube FormationCitation
This compound0.3 (average)10 times more potentEnhanced, thicker tubes nih.govmdpi.com
Fasudil-Less potentEnhanced nih.govmdpi.com

This compound has been shown to induce the production of nitric oxide (NO) by cultured endothelial cells. mdpi.com NO is a crucial molecule produced by endothelial cells that plays a significant role in vascular homeostasis, including vasodilation and anti-thrombotic effects. mdpi.commdpi.comfrontiersin.org The production of NO by endothelial cells is primarily mediated by endothelial NO synthase (eNOS). mdpi.comfrontiersin.org While the precise mechanism by which this compound increases NO production is not fully detailed in the provided context, the observation indicates a potential beneficial effect on endothelial function. mdpi.com

Endothelial Tube Formation Enhancement

Regulation of Cell Proliferation and Apoptosis

The role of ROCK inhibitors, including this compound, in regulating cell proliferation and apoptosis has been investigated, with some studies showing effects on these processes. abcam.comnih.govnih.govelifesciences.orgmdpi.com ROCKs are known to influence cell motility, shape, and apoptosis. abcam.com Concomitant depletion of ROCK1 and ROCK2 has been shown to lead to defects in cell proliferation in vitro. nih.govelifesciences.org Treatment with potent ROCK inhibitors, such as this compound, has been reported to mimic the effects of genetic deletion of ROCK1 and ROCK2 on cell proliferation. nih.govelifesciences.org These proliferation defects can be due to a G1 arrest and a block in cytokinesis. nih.gov Furthermore, the abrogation of ROCK function can result in cellular senescence in vitro. nih.gov

In the context of cancer cells, this compound has been shown to influence proliferation and apoptosis. This compound obviously weakened the proliferation of triple-negative breast cancer (TNBC) cells and obviously promoted TNBC cell apoptosis. nih.gov This suggests a potential anti-proliferative and pro-apoptotic effect of this compound in certain cancer cell types, mediated through the RhoA/ROCK1 pathway. nih.gov

Table 3: Effects of this compound on TNBC Cell Proliferation and Apoptosis

Cell TypeTreatment (this compound)Effect on ProliferationEffect on ApoptosisCitation
TNBC cells1 µMWeakenedPromoted nih.gov

Modulation of Inflammatory Cytokine Release (e.g., IL-2, IL-4, IL-5)

Studies in experimental models of allergic airway inflammation have demonstrated that this compound can suppress the release of key inflammatory mediators. In a guinea pig model of allergic asthma induced by ovalbumin sensitization, administration of this compound showed a reduction in the levels of inflammatory cytokines, including IL-2, IL-4, and IL-5, in lung homogenates. researchgate.netnih.govnih.gov This finding indicates an anti-inflammatory effect of the compound in the context of allergic airway responses.

In Vivo Animal Model Investigations

In vivo studies using animal models have provided insights into the effects of this compound on the cardiovascular and respiratory systems.

The cardiovascular effects of this compound have been examined in models relevant to hypertension and ischemia.

Oral administration of this compound has been shown to dramatically reduce mean arterial pressure (MAP) in spontaneously hypertensive rats (SHRs). selleckchem.comapexbt.comcreative-enzymes.commedchemexpress.comcellgs.comimmunomart.com This effect was observed to be dose-dependent. selleckchem.comapexbt.comcreative-enzymes.commedchemexpress.comimmunomart.com A maximum decrease of approximately 50 mmHg in MAP was noted about 2 hours after oral administration at a dose of 30 mg/kg. selleckchem.comapexbt.comcreative-enzymes.commedchemexpress.comimmunomart.com

Table 1: Effect of Oral this compound on Mean Arterial Pressure in Spontaneously Hypertensive Rats

Dose (mg/kg, Oral)Maximum Decrease in MAP (mmHg)Time to Maximum Effect (approx. hours)Reference
3-30Up to 502 selleckchem.comapexbt.comcreative-enzymes.commedchemexpress.comimmunomart.com

This compound has been found to significantly inhibit rat aortic ring dilation. selleckchem.comcreative-enzymes.commedchemexpress.comcellgs.comimmunomart.com The half-maximal inhibitory concentration (IC50) for this effect was determined to be 190 nM. selleckchem.comcreative-enzymes.commedchemexpress.comimmunomart.com

Table 2: Inhibition of Rat Aortic Ring Dilation by this compound

EffectIC50 (nM)Reference
Inhibition of Aortic Ring Dilation190 selleckchem.comcreative-enzymes.commedchemexpress.comimmunomart.com

In a mouse model of hindlimb ischemia, this compound demonstrated the ability to enhance blood flow recovery. nih.govnih.govwilddata.cnresearchgate.net Assessment using laser speckle contrast imaging showed that this compound potentiated the recovery of blood flow after the induction of ischemia. nih.govnih.govwilddata.cnresearchgate.net Furthermore, histological analysis revealed that this compound significantly increased the size of new microvessels in the regenerating areas of ischemic muscles compared to control groups. nih.govnih.gov

Investigations into the effects of this compound in models of allergic asthma have highlighted its potential benefits in respiratory conditions characterized by inflammation and airway hyperresponsiveness. In a guinea pig model of allergic asthma, this compound showed an effect on suppressing airway hyperresponsiveness by reducing specific airway resistance (sRaw) and the number of coughs in treated animals compared to controls. researchgate.netnih.govnih.gov As mentioned previously (Section 3.1.5), the compound also suppressed the release of inflammatory cytokines, including IL-2, IL-4, and IL-5, and IL-13 in lung homogenates, demonstrating an anti-inflammatory effect in the airways. researchgate.netnih.govnih.gov Additionally, this compound reduced markers of airway remodeling, such as collagen deposition and goblet cell hyperplasia. researchgate.netnih.gov

Respiratory System Effects in Allergic Asthma Models

Airway Hyperresponsiveness Reduction (e.g., specific airway resistance, cough frequency)

In experimentally induced allergic airway inflammation in guinea pigs, this compound has demonstrated an effect on suppressing airway hyperresponsiveness. This was evidenced by a reduction in specific airway resistance (sRaw) and a decrease in the number of coughs observed in treated animals compared to controls nih.govnih.govresearchgate.net. The reduction in sRaw was measured after inhalation of bronchoconstrictor histamine, and the decrease in coughs was assessed after citric acid inhalation nih.gov. These findings suggest that this compound can mitigate the exaggerated bronchoconstriction and cough reflex characteristic of airway hyperresponsiveness in this model nih.govnih.govresearchgate.net.

Anti-inflammatory Effects

This compound has shown anti-inflammatory effects in preclinical models of allergic asthma. Studies have indicated that the compound suppressed the release of key mediators of inflammation, including the cytokines IL-2, IL-4, and IL-5, in the airways of treated guinea pigs nih.govnih.govresearchgate.net. Additionally, administration of this compound showed a reduction in the levels of the transcriptional factor NF-κB in lung tissue nih.gov. These results highlight the capacity of this ROCK inhibitor to suppress inflammatory processes in the context of allergic airway inflammation nih.govnih.govresearchgate.net.

Anti-remodeling Effects (e.g., collagen deposition, goblet cell hyperplasia)

Investigation into the effects of this compound on airway remodeling in preclinical models has revealed its potential to reduce markers associated with this process. In the guinea pig model of allergic asthma, this compound reduced indicators of airway remodeling such as collagen deposition and goblet cell hyperplasia nih.govresearchgate.net. Specifically, a reduction in collagen type III and V, as well as transforming growth factor beta 1 (TGF-β1), was observed after administration of this compound nih.gov. These findings suggest that this compound can exert anti-remodeling effects in the airways nih.govnih.govresearchgate.net.

Potential in Cancer Models

The role of Rho-associated kinases (ROCK), the target of this compound, in various cellular activities, including those relevant to cancer, has been a subject of research researchgate.net. ROCK is known for its involvement in tumor cell progression, migration, metastasis, and extracellular matrix remodeling researchgate.net.

Impact on Tumor Cell Survival and Progression

Studies investigating the role of ROCK have indicated its importance in cell cycle progression and tumorigenesis nih.gov. Research using genetically engineered mice showed that while the loss of either ROCK1 or ROCK2 alone did not negatively impact tumorigenesis in models of non-small cell lung cancer and melanoma, the loss of both ROCK1 and ROCK2 blocked tumor formation nih.gov. This suggests an indispensable, albeit redundant between isoforms, role for ROCK in cell proliferation and tumor development nih.gov. This compound, as a ROCK inhibitor, has been explored in the context of cancer cell behavior. For instance, this compound treatment was shown to affect the migration of certain breast cancer cell lines apexbt.com. In a chemical library screen context, this compound was associated with normalized p-eIF4B levels, a factor related to protein synthesis and tumor cell survival pnas.org. These findings collectively suggest that targeting the ROCK pathway with inhibitors like this compound can impact processes relevant to tumor cell survival and progression.

Susceptibility of Cancer Cell Lines to this compound

The susceptibility of various cancer cell lines to this compound has been assessed, providing data on its potential effectiveness across different cancer types. Data from the Genomics of Drug Sensitivity in Cancer database indicates varying levels of sensitivity to this compound among a diverse panel of cancer cell lines cancerrxgene.org. The susceptibility is often reported using metrics such as IC50 (half maximal inhibitory concentration) and AUC (Area Under the Curve) values cancerrxgene.org. A selection of cancer cell lines and their reported susceptibility to this compound is presented in the table below.

Cell LineTCGA ClassificationTissueTissue Sub-typeIC50AUC
SW1710BLCAurogenital_systembladder0.2946530.281778
SRUNCLASSIFIEDbloodlymphoid_neoplasm_other0.3126140.275989
GDM-1LAMLbloodacute_myeloid_leukaemia0.6635020.404663
ML-2LAMLbloodacute_myeloid_leukaemia1.1091490.480159
KASUMI-1LAMLbloodacute_myeloid_leukaemia1.2595360.501185
A2780UNCLASSIFIEDurogenital_systemovary1.3853490.516367
SIG-M5LAMLbloodacute_myeloid_leukaemia1.5201190.534970
CHP-134NBnervous_systemneuroblastoma2.0555800.576613
VMRC-RCZKIRCkidneykidney2.1357110.618724
KE-37ALLbloodlymphoblastic_leukemia3.6714550.689497
PF-382ALLbloodlymphoblastic_T_cell_leukaemia4.2640570.698479
MY-M12ALLbloodleukemia4.3997790.689408
COR-L311SCLClunglung_small_cell_carcinoma4.5136100.696910
SNU-398LIHCdigestive_systemliver4.8786070.711237
MV-4-11UNCLASSIFIEDbloodleukemia4.9024720.721828
SUP-B15ALLbloodlymphoblastic_leukemia5.3859340.724734
RPMI-8402ALLbloodlymphoblastic_T_cell_leukaemia5.4601760.746443
NCI-H2227SCLClunglung_small_cell_carcinoma5.6793050.719240
ST486UNCLASSIFIEDbloodBurkitt_lymphoma5.7105280.739086
NALM-6UNCLASSIFIEDbloodB_cell_leukemia5.8547700.756156
GI-ME-NNBnervous_systemneuroblastoma5.8878620.710502
RCC-JFKIRCkidneykidney6.0080090.729232
LOUCYALLbloodlymphoblastic_T_cell_leukaemia6.1868190.769425
KARPAS-45ALLbloodlymphoblastic_leukemia6.7540830.775048
BT-549BRCAbreastbreast6.7643100.761614

*Data extracted from the Genomics of Drug Sensitivity in Cancer database cancerrxgene.org. IC50 values are in µM.

Comparative Pharmacological Profiling

Selectivity and Potency Relative to Other ROCK Inhibitors (e.g., Y-27632, H-1152, Fasudil)

GSK429286A is characterized as a cell-permeable and selective inhibitor of Rho-associated kinases (ROCK), targeting both ROCK1 and ROCK2 isoforms. Research indicates that this compound demonstrates higher selectivity for ROCK2 compared to the widely used ROCK inhibitor Y-27632, as evaluated in kinase-specificity panels. cellgs.comtargetmol.comcustomscience.co.nzmedchemexpress.comselleckchem.com Specifically, this compound at a concentration of 1 µM significantly reduces ROCK2 activity by over 20-fold. targetmol.commedchemexpress.comselleckchem.com In contrast, under the same conditions, it reduces MSK1 activity by approximately 5-fold. targetmol.commedchemexpress.comselleckchem.com

This compound exhibits potent inhibitory activity against ROCK1 and ROCK2, with reported IC₅₀ values of 14 nM and 63 nM, respectively. selleckchem.comstemcell.commedkoo.comabmole.comtargetmol.com This contrasts with the IC₅₀ values for Y-27632, which are typically in the range of 140-220 nM for both ROCK1 and ROCK2. abmole.commedchemexpress.com H-1152, another isoquinolinesulfonamide (B3044496) derivative, is reported to be a more potent inhibitor of Rho-kinase with a Kᵢ value of 1.6 nM and an IC₅₀ value of 12 nM for ROCK2. abmole.commedchemexpress.com Fasudil, also an isoquinolinesulfonamide, is described as a potent inhibitor of ROCK-II with a Kᵢ of 0.33 µM, but it also inhibits other kinases such as PKA, PKG, PKC, and MLCK at varying potencies. abmole.comtargetmol.com

Comparative studies highlight this compound's improved selectivity profile. For instance, while Y-27632 and H-1152 have been observed to suppress LRRK2 with similar potency to their inhibition of ROCK2, this compound does not significantly inhibit LRRK2, even at concentrations as high as 30 µM, which is 500-fold higher than its IC₅₀ for ROCK2. targetmol.commedchemexpress.comselleckchem.comnih.govresearchgate.net This indicates a notable distinction in the off-target activity profile of this compound compared to Y-27632 and H-1152 regarding LRRK2. nih.govresearchgate.net

Furthermore, this compound has been shown to eliminate the phosphorylation of MYPT at Thr850, induced by either baseline conditions or a G14V-Rho mutant in HEK-293 cells, similar to the effects observed with H-1152 and Y-27632, which is consistent with ROCK-mediated phosphorylation. targetmol.comselleckchem.com However, this compound does not affect the phosphorylation of ERM proteins, regardless of the presence of G14V-Rho. targetmol.com

The potency of this compound in functional assays has also been evaluated. It significantly inhibits the dilation of rat aortic rings with an IC₅₀ of 190 nM. targetmol.commedchemexpress.comselleckchem.commedkoo.com In a study comparing its effect on endothelial tube formation to Fasudil, this compound was found to be ten times more potent in enhancing this process. nih.govnih.govresearchgate.net

Here is a summary of reported IC₅₀ values for this compound and other ROCK inhibitors:

CompoundTargetIC₅₀ (nM)Citation
This compoundROCK114 selleckchem.comstemcell.commedkoo.comabmole.comtargetmol.com
This compoundROCK263 selleckchem.comstemcell.comabmole.comtargetmol.com
Y-27632ROCK1140-220 abmole.commedchemexpress.com
Y-27632ROCK2140-220 abmole.commedchemexpress.com
H-1152ROCK212 medchemexpress.com
FasudilROCK-II330 (Kᵢ) abmole.comtargetmol.com

Distinctive Efficacy and Specificity within Kinase Inhibitor Panels

Kinase activity profiling using panels of various protein kinases has been instrumental in defining the specificity of this compound. In a screen against a panel of 224 protein kinases, this compound demonstrated high selectivity for the ROCK1 and ROCK2 isoforms compared to other kinases. nih.govnih.govresearchgate.netresearchgate.net

While primarily a ROCK inhibitor, this compound has shown some inhibitory activity against other kinases, albeit at significantly higher concentrations than those required for ROCK inhibition. It mildly inhibits RSK and p70S6K with IC₅₀ values of 0.78 µM and 1.94 µM, respectively. targetmol.commedchemexpress.comselleckchem.commedkoo.com These values are in the high nanomolar to low micromolar range, demonstrating a notable degree of selectivity for ROCK over these kinases. selleckchem.comstemcell.commedkoo.com

In a study utilizing a kinase-specificity panel, GSK429268A was identified as a more selective ROCK2 inhibitor compared to Y-27632. cellgs.comtargetmol.comcustomscience.co.nzmedchemexpress.comselleckchem.com Notably, it showed negligible inhibition of LRRK2 even at high concentrations, a characteristic that distinguishes it from other ROCK inhibitors like Y-27632 and H-1152, which have been shown to suppress LRRK2 activity. targetmol.commedchemexpress.comselleckchem.comnih.govresearchgate.net

The KINOMEscan assay platform, which assesses compound binding against a panel of kinases, has also been used to evaluate this compound's specificity. harvard.edu Results from such profiling experiments, often presented graphically on TREEspot Kinase Dendrograms, illustrate the kinases that are significantly inhibited by the compound at a given concentration (e.g., 10 µM). harvard.edu These data further support the selectivity profile of this compound, highlighting its preferential interaction with ROCK kinases within a broader kinome context.

Advanced Research Methodologies Applied to Gsk429286a

Computational Drug Discovery Approaches

Computational methods play a significant role in the initial stages of drug discovery and characterization, allowing for the prediction of compound-target interactions and the evaluation of molecular behavior without extensive experimental work.

Virtual Screening for Target Interaction (e.g., GSK3β)

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a target protein. This method accelerates the discovery process by prioritizing potential candidates for in vitro testing.

GSK429286A has been investigated using virtual screening in the context of identifying potential inhibitors for Glycogen Synthase Kinase-3 beta (GSK3β), a kinase implicated in various cancers and Alzheimer's disease. A computational study screened a library of 4,222 anti-cancer compounds against the binding pocket of GSK3β. nih.govresearchgate.netscilit.comnih.govcolab.ws The screening process involved multiple stages, including docking-based virtual screening. nih.govresearchgate.netscilit.comnih.govcolab.ws this compound was identified as one of two hit compounds demonstrating high binding affinity to GSK3β. nih.govresearchgate.netscilit.comnih.govcolab.ws Specifically, this compound exhibited a binding affinity of -9.8 kcal/mol, which was higher than that of the positive control (-7.6 kcal/mol). nih.govresearchgate.netscilit.comnih.govcolab.ws

Here is a table summarizing the binding affinities:

CompoundTargetBinding Affinity (kcal/mol)Source
This compoundGSK3β-9.8Virtual Screening nih.govresearchgate.netscilit.comnih.govcolab.ws
BMS-754807GSK3β-11.9Virtual Screening nih.govresearchgate.netscilit.comnih.govcolab.ws
Positive ControlGSK3β-7.6Virtual Screening nih.govresearchgate.netscilit.comnih.govcolab.ws

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of ligand-protein complexes, helping to understand the stability of interactions and conformational changes. frontiersin.orgbiorxiv.orgnih.govnih.gov

Following virtual screening, molecular dynamics simulations were employed to further investigate the interaction between this compound and GSK3β. nih.govresearchgate.netscilit.comnih.govcolab.ws Simulations conducted for 100 nanoseconds aimed to optimize the interaction between this compound and GSK3β. nih.govresearchgate.netscilit.comnih.govcolab.ws The results of these simulations indicated that the interaction between this compound and GSK3β was stable and consistent throughout the simulation period. nih.govresearchgate.netscilit.comnih.govcolab.ws This suggests a stable binding mode between the compound and the target protein.

High-Content Screening in Phenotypic Assays

High-content screening (HCS) is an image-based, multiparametric analysis method that allows for the simultaneous measurement of multiple cellular features within complex biological systems. pharmaron.comcytoo.com This approach is particularly valuable in phenotypic assays, where the effect of compounds on cellular phenotypes is assessed. researchgate.netresearchgate.netsygnaturediscovery.com

This compound was identified as a hit in a high-content screen of a GSK-published kinase inhibitor library. researchgate.netnih.gov This screen aimed to identify compounds that enhance endothelial network formation, a key aspect of angiogenesis. researchgate.netnih.gov The high-content screening assay measured parameters such as total tube length in endothelial tube formation assays. researchgate.netnih.govresearchgate.netnih.gov this compound was found to be significantly more potent in enhancing endothelial tube formation compared to Fasudil, a known ROCK inhibitor. nih.govresearchgate.netnih.gov

RNA Interference (RNAi) for Isoform-Specific Investigations (e.g., ROCK1)

RNA interference (RNAi) is a biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted mRNA molecules. This technique is used in research to study the function of specific genes by selectively silencing their expression. researchgate.net

To investigate the isoform-specific effects of ROCK inhibition, RNAi was used to selectively knock down ROCK1 and ROCK2 expression. researchgate.netnih.govresearchgate.net Experiments using ROCK1 inhibition by RNAi phenocopied the angiogenic phenotype observed with this compound treatment. nih.govresearchgate.netnih.govresearchgate.net This finding suggests that the pro-angiogenic effects of this compound are primarily mediated through the inhibition of the ROCK1 isoform. nih.govresearchgate.netnih.govresearchgate.net Conversely, ROCK2 knockdown did not significantly enhance endothelial tube formation, further supporting the isoform selectivity of the observed phenotype. nih.gov

Here is a summary of the RNAi findings:

Target SilencedEffect on Endothelial Tube FormationImplication for this compoundSource
ROCK1EnhancedMediates this compound effectRNAi nih.govresearchgate.netnih.govresearchgate.net
ROCK2No significant enhancementNot the primary mediatorRNAi nih.gov

Therapeutic Implications and Future Research Directions for Gsk429286a

Potential as a Therapeutic Agent in Specific Disease States

Research indicates that GSK429286A may hold therapeutic potential in several distinct disease categories, primarily through its inhibitory effects on ROCK signaling.

Cardiovascular Diseases (e.g., Hypertension, Ischemia)

This compound has shown promise in models of cardiovascular disease, particularly hypertension and ischemia. Studies have demonstrated its ability to reverse adrenaline-induced contraction of rat aortic rings, indicating an effect on vascular smooth muscle tone medchemexpress.comselleckchem.com. In spontaneously hypertensive rats (SHRs), oral administration of this compound led to a dose-dependent reduction in mean arterial pressure medchemexpress.comselleckchem.com. A maximum decrease of 50 mmHg was observed approximately 2 hours after treatment with a 30 mg/kg dose medchemexpress.comselleckchem.com.

Study Model Administration Route Dose (mg/kg) Effect on Mean Arterial Pressure (SHRs)
Spontaneously Hypertensive Rats Oral Gavage 3 Dose-dependent reduction
Spontaneously Hypertensive Rats Oral Gavage 10 Dose-dependent reduction
Spontaneously Hypertensive Rats Oral Gavage 30 Maximum decrease of ~50 mmHg in ~2 hours

Furthermore, this compound has demonstrated pro-angiogenic properties in the context of limb ischemia researchgate.netnih.govnih.govmdpi.comqnl.qa. It was found to be significantly more potent than Fasudil, a classic ROCK inhibitor, in enhancing endothelial tube formation in vitro researchgate.netnih.govnih.govmdpi.comqnl.qa. In a mouse model of hindlimb ischemia, this compound administration (10 mg/kg i.p.) for seven days potentiated blood flow recovery and increased the size of new microvessels in regenerating ischemic muscles researchgate.netnih.govnih.govmdpi.comqnl.qa. The compound also induced the production of nitric oxide (NO), a vasodilator, by cultured endothelial cells nih.gov.

Respiratory Conditions (e.g., Allergic Asthma)

In the realm of respiratory conditions, this compound has been investigated for its effects on allergic asthma researchgate.netnih.govresearchgate.netscilit.com. In a guinea pig model of allergic asthma induced by ovalbumin sensitization, oral administration of this compound demonstrated significant therapeutic effects researchgate.netnih.govresearchgate.net. The compound reduced airway hyperresponsiveness, as indicated by decreased specific airway resistance (sRaw) and a lower number of coughs researchgate.netnih.govresearchgate.net. This compound also suppressed the release of inflammatory cytokines, including IL-2, IL-4, and IL-5, and reduced markers of airway remodeling such as collagen deposition and goblet cell hyperplasia researchgate.netnih.gov.

Study Model Administration Route Dose (mg/kg) Effect on Airway Hyperresponsiveness (Guinea Pigs) Effect on Inflammation Markers (Guinea Pigs) Effect on Remodeling Markers (Guinea Pigs)
Ovalbumin-sensitized guinea pigs Oral 1 Reduced sRaw, reduced cough frequency Suppressed IL-2, IL-4, IL-5 release Reduced collagen deposition, goblet cell hyperplasia
Ovalbumin-sensitized guinea pigs Oral 10 Reduced sRaw, reduced cough frequency Suppressed IL-2, IL-4, IL-5 release Reduced collagen deposition, goblet cell hyperplasia

Oncological Applications

This compound's role as a ROCK inhibitor has also led to investigations into its potential in oncology medchemexpress.comfrontiersin.org. The RhoA/ROCK pathway is implicated in various processes crucial for cancer progression, including cell proliferation, migration, invasion, and metastasis wikipedia.orgfrontiersin.orgnih.gov. While specific detailed research findings on this compound's direct anti-cancer effects in various cancer types are present across multiple sources, they often refer to its use as a ROCK inhibitor tool compound in broader studies on cancer mechanisms or drug screening medchemexpress.comfrontiersin.orgpnas.orgresearchgate.net. For instance, it has been used as a positive control in assays evaluating cancer cell invasiveness frontiersin.org. The inhibition of ROCK by compounds like this compound is being explored for its potential to inhibit tumor metastasis iiab.me.

Exploration of Underlying Molecular Mechanisms in Disease Models

The therapeutic effects of this compound in various disease models are primarily attributed to its inhibition of ROCK signaling. In cardiovascular contexts, ROCK inhibition by this compound influences vascular smooth muscle contraction by affecting the phosphorylation of proteins like MYPT (myosin phosphatase target subunit) medchemexpress.comselleckchem.com. In ischemia, its pro-angiogenic effects are linked to enhanced endothelial cell function and nitric oxide production researchgate.netnih.govnih.govmdpi.comqnl.qa. In allergic asthma, the observed anti-inflammatory and anti-remodeling effects are mediated through the suppression of inflammatory cytokine release and the reduction of fibrosis and goblet cell hyperplasia, processes influenced by the RhoA/ROCK pathway researchgate.netnih.gov. This compound's impact on cancer cells, where studied, is also understood through its role in inhibiting ROCK-mediated processes vital for tumor cell migration and invasion wikipedia.orgfrontiersin.org.

Strategies for Enhancing Efficacy and Selectivity

This compound is characterized as a selective inhibitor of ROCK1 and ROCK2, with reported IC50 values of 14 nM and 63 nM, respectively medchemexpress.comstemcell.comabmole.comselleckchem.com. It demonstrates greater selectivity for ROCK2 compared to the widely used ROCK inhibitor Y-27632 medchemexpress.comselleckchem.com. While it shows some slight inhibition of RSK and p70S6K at higher concentrations (IC50 values of 0.78 μM and 1.94 μM, respectively), it does not significantly inhibit LRRK2 even at high doses medchemexpress.comselleckchem.com. The inherent potency and selectivity of this compound contribute to its potential efficacy by preferentially targeting the intended ROCK enzymes. Future strategies for enhancing efficacy and selectivity would likely involve further structural modifications to improve target binding affinity, reduce off-target effects, and optimize pharmacokinetic properties.

Investigation of Combination Therapies

The potential for using this compound in combination therapies is being explored, particularly in the context of diseases where multi-faceted approaches are beneficial. In allergic asthma, while this compound shows promise as a monotherapy, further studies investigating its long-term efficacy and potential in combination therapy are suggested researchgate.net. The combination of ROCK inhibitors with other therapeutic modalities is a general strategy being considered to overcome limitations and enhance outcomes in various diseases, including cancer news-medical.neticr.ac.uk. Research into combination therapies involving ROCK inhibitors and other agents is ongoing, aiming to leverage synergistic effects and potentially reduce the development of resistance mechanisms news-medical.netlarvol.commdpi.com.

Development of Predictive Biomarkers

The identification of predictive biomarkers is crucial for determining which patients are most likely to respond to a particular therapy, thereby enabling personalized medicine approaches. Research involving this compound, as a ROCK inhibitor, suggests potential avenues for biomarker development.

Studies exploring the sensitivity of various cancer cell lines to different therapeutic agents, including this compound, have indicated that certain molecular signatures might correlate with responsiveness to ROCK inhibition. For instance, in the context of acute myeloid leukemia (AML), a cuproptosis-associated long noncoding RNA prognostic model (CRLPM) has been developed. This model stratified patients into high- and low-risk groups, and analyses showed that this compound exhibited different sensitivity levels between these groups, with lower sensitivity observed in the high-risk group. frontiersin.org This suggests that components of the CRLPM or related molecular markers could potentially serve as predictive biomarkers for the efficacy of this compound in AML.

Furthermore, computational studies investigating potential inhibitors for targets like GSK3β have identified compounds, including this compound, with high binding affinities. researchgate.net While this research focuses on GSK3β inhibition, the methodology highlights how computational approaches can be used to identify potential drug candidates and, implicitly, suggests that molecular characteristics related to the binding pocket or downstream pathways could be explored as biomarkers for response. researchgate.net

The broader field of translational oncology research emphasizes the importance of characterizing tumors at a molecular level to develop targeted treatments. simbecorion.com This involves investigating key cancer mutational signatures and establishing molecular classification systems. simbecorion.com Applying these principles to ROCK inhibition by this compound could involve identifying specific genetic mutations, gene expression patterns, or protein phosphorylation states within the ROCK signaling pathway or its downstream effectors that predict therapeutic response.

Translational Research Imperatives and Challenges

Translational research aims to bridge the gap between basic scientific discoveries and their clinical application to improve human health. danaher.comsanguinebio.com For this compound, translational research is essential to move findings from in vitro and preclinical studies into clinical settings.

One imperative in the translational pathway for this compound is the need to validate preclinical findings in relevant disease models and eventually in human studies. Preclinical studies have shown that this compound can inhibit ROCK1 and ROCK2 activity and has demonstrated effects such as reducing mean arterial pressure in spontaneously hypertensive rats and showing anti-inflammatory and anti-remodeling effects in a guinea pig model of allergic asthma. targetmol.comnih.govcreative-enzymes.com Translating these observations requires rigorous investigation in human pathophysiology.

Challenges in this translational process are significant and multifaceted. A major hurdle in translational research, including for compounds like this compound, is the complex nature of diseases and the inherent heterogeneity observed among individuals and across different forms of the same disease. simbecorion.com Tumour heterogeneity, for example, can impact treatment responses and necessitates the development of strategies like molecular tumor classification. simbecorion.com

Another challenge lies in the limitations of preclinical models to fully recapitulate human disease complexity. nih.gov While animal models provide valuable insights, the translation of efficacy and safety data from these models to humans is not always straightforward. nih.gov

Furthermore, the translational research landscape faces non-scientific challenges such as funding availability, regulatory burdens, data management complexities, and the need for effective collaboration between researchers, clinicians, and industry partners. danaher.comsanguinebio.comnih.govresearchgate.net The "valley of death" in research, representing the failure to translate basic discoveries into clinical applications, highlights the difficulties in navigating this complex process. sanguinebio.com Overcoming these challenges requires intentional strategies to foster translation, improve communication, and leverage advancements in areas like biomarker identification. sanguinebio.com

Unexplored Therapeutic Avenues for ROCK Inhibition

While ROCK inhibitors like this compound have been investigated in areas such as cardiovascular diseases, cancer, and respiratory conditions, unexplored therapeutic avenues for ROCK inhibition exist. nih.govwikipedia.org

Given the diverse roles of ROCK signaling in cellular processes such as cell migration, contraction, proliferation, and survival, inhibiting this pathway could have implications in a wide range of pathologies. wikipedia.org Beyond the more commonly studied areas, potential applications could include fibrotic disorders in various organs, neurodegenerative diseases, and conditions involving aberrant angiogenesis.

For instance, ROCK activity is implicated in the pathogenesis of fibrotic conditions by influencing fibroblast activation and extracellular matrix deposition. Inhibiting ROCK with agents like this compound could potentially mitigate fibrosis in organs such as the lungs, liver, or kidneys.

In the realm of neurodegenerative diseases, ROCK signaling has been linked to neuronal plasticity, axonal regeneration, and neuroinflammation. Exploring the potential of this compound or other ROCK inhibitors to modulate these processes could open new therapeutic avenues for conditions like Alzheimer's disease, Parkinson's disease, or spinal cord injury.

Furthermore, while ROCK inhibitors have shown some effects on angiogenesis, a more in-depth understanding of the specific roles of ROCK isoforms in different angiogenic processes could reveal opportunities for targeted intervention in diseases characterized by either insufficient or excessive blood vessel formation. wikipedia.orgnih.gov

Investigating the isoform-specific effects of this compound (ROCK1 vs. ROCK2 inhibition) in various disease contexts could also uncover differential therapeutic opportunities, as the two isoforms have been suggested to have distinct roles. nih.gov Research into the precise mechanisms by which this compound influences specific cellular pathways beyond the canonical ROCK substrates could also reveal novel therapeutic targets or indications.

Expanding the investigation of this compound into rare diseases where ROCK signaling is implicated but currently lacks targeted therapies represents another unexplored avenue. The challenges in rare disease research, such as small patient populations and regulatory hurdles, would need to be addressed, but the potential impact on unmet medical needs could be significant. researchgate.net

Q & A

Q. What are the primary kinase targets of GSK429286A, and how does its selectivity profile compare to other ROCK inhibitors like Y-27632?

this compound primarily inhibits ROCK1 (IC₅₀: 14 nM) and ROCK2 (IC₅₀: 63 nM), with additional mild activity against MSK1, RSK, and p70S6K (IC₅₀ values >780 nM) . Its selectivity is superior to Y-27632, as it does not inhibit LRRK2 even at 30 µM (500-fold higher than ROCK2 IC₅₀) . To assess selectivity, use kinase-specific panels comparing IC₅₀ values across isoforms and validate with cellular assays (e.g., MYPT phosphorylation in HEK-293 cells) .

Q. How should researchers design in vitro experiments to evaluate this compound's inhibitory effects on ROCK isoforms?

  • Kinase assays : Use recombinant ROCK1/2 enzymes with ATP-competitive fluorescence polarization or radiometric assays. Include positive controls (e.g., Y-27632) and measure IC₅₀ using dose-response curves (1 nM–30 µM range) .
  • Cellular validation : Treat HEK-293 cells with 10 µM this compound for 2–4 hours and quantify MYPT Thr850 phosphorylation via Western blot to confirm ROCK-specific inhibition .

Q. What is the molecular basis for this compound's in vivo efficacy in reducing hypertension, despite moderate in vitro potency?

this compound shows dose-dependent blood pressure reduction in spontaneous hypertensive rats (30 mg/kg, ~50 mmHg drop) due to its high oral bioavailability (61%) and prolonged tissue retention . To replicate this, administer oral doses (3–30 mg/kg) and monitor hemodynamic changes via telemetry, ensuring plasma concentrations exceed the ROCK2 IC₅₀ (63 nM) for ≥2 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for ROCK2 inhibition (63 nM vs. 190 nM)?

Discrepancies arise from assay conditions:

  • Enzyme source : Recombinant vs. tissue-extracted ROCK2 may exhibit varying catalytic activity .
  • Substrate choice : MYPT1 vs. artificial peptides (e.g., S6 kinase substrate) alter sensitivity . Standardize assays using recombinant ROCK2 and physiological substrates, validated with cellular models .

Q. What strategies optimize this compound's solubility and stability in long-term cell culture studies?

  • Solubility : Prepare stock solutions in DMSO (≥4.81 mM) and dilute in culture media with ≤0.1% DMSO to avoid cytotoxicity .
  • Stability : Store aliquots at –20°C (stable for 3 years) and avoid freeze-thaw cycles. Pre-warm to 37°C before use to prevent precipitation .

Q. How can this compound be applied to study ROCK-mediated pathways in cancer metastasis?

  • Invasion assays : Treat gastric cancer cells (e.g., AGS, SGC-7901) with 1–10 µM this compound and quantify migration/invasion via Transwell assays. Combine with EZH2 inhibitors (e.g., GSK126) to assess synergistic effects on RhoA/ROCK signaling .
  • Biomarker analysis : Monitor EMT markers (N-cadherin, vimentin) and RhoA activation via pull-down assays .

Q. What methodological precautions are critical when interpreting this compound's off-target effects in kinase panels?

  • Concentration limits : Use ≤1 µM to avoid non-specific inhibition of MSK1 or p70S6K .
  • Counter-screening : Test related kinases (e.g., PKA, PKC) at 10× IC₅₀ to confirm selectivity .

Data Analysis & Experimental Design

Q. How should researchers analyze dose-response discrepancies between in vitro and in vivo models?

  • Pharmacokinetics : Measure plasma/tissue drug levels via LC-MS to correlate exposure with efficacy .
  • Dynamic modeling : Use Hill equations to adjust for bioavailability and protein binding in vivo .

Q. What in silico tools predict this compound's ADMET properties for preclinical optimization?

  • ADMET prediction : Use QSAR models to estimate solubility (LogP: 3.97), hepatotoxicity (high risk), and CYP inhibition (CYP3A4 substrate) .
  • Validation : Compare with experimental data (e.g., Caco-2 permeability: 0.699) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.